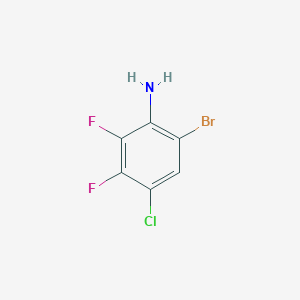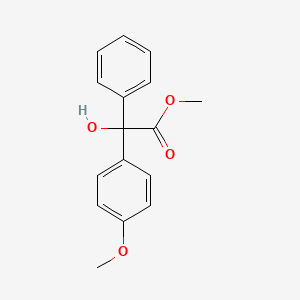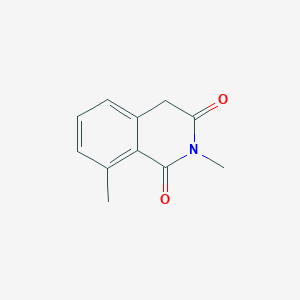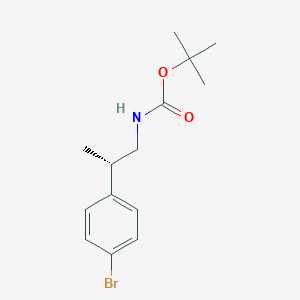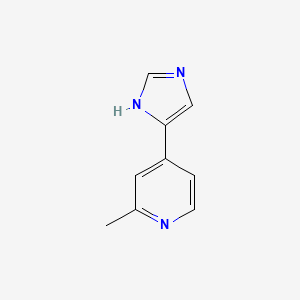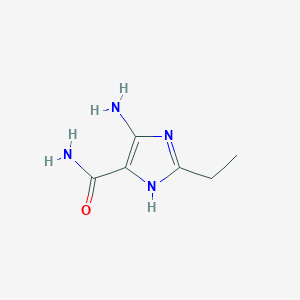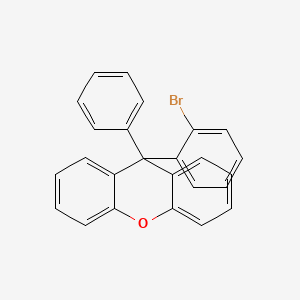
9-(2-Bromophenyl)-9-phenyl-9H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Bromophenyl)-9-phenyl-9H-xanthene: is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics. The presence of bromine and phenyl groups in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromophenyl)-9-phenyl-9H-xanthene typically involves the following steps:
Starting Materials: The synthesis begins with xanthene and bromobenzene.
Bromination: Bromination of xanthene is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated xanthene is then subjected to a coupling reaction with phenylboronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 9-(2-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted xanthenes depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and similar structures.
科学的研究の応用
Chemistry
In chemistry, 9-(2-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the development of fluorescent probes and dyes. Its xanthene core can be modified to produce compounds with specific fluorescence properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of colorants.
作用機序
The mechanism of action of 9-(2-Bromophenyl)-9-phenyl-9H-xanthene depends on its application. In the context of fluorescent probes, the compound’s fluorescence is due to the electronic transitions within the xanthene core. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bromine and phenyl groups.
類似化合物との比較
Similar Compounds
9-Phenyl-9H-xanthene: Lacks the bromine substituent, making it less reactive in certain chemical transformations.
9-(2-Chlorophenyl)-9-phenyl-9H-xanthene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
9-(2-Methylphenyl)-9-phenyl-9H-xanthene: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 9-(2-Bromophenyl)-9-phenyl-9H-xanthene enhances its reactivity, particularly in nucleophilic substitution reactions. This makes it a more versatile intermediate compared to its non-brominated counterparts. Additionally, the combination of bromine and phenyl groups provides unique electronic properties that can be exploited in various applications.
特性
分子式 |
C25H17BrO |
|---|---|
分子量 |
413.3 g/mol |
IUPAC名 |
9-(2-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-22-15-7-4-12-19(22)25(18-10-2-1-3-11-18)20-13-5-8-16-23(20)27-24-17-9-6-14-21(24)25/h1-17H |
InChIキー |
KODQWTKTNBIEML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






